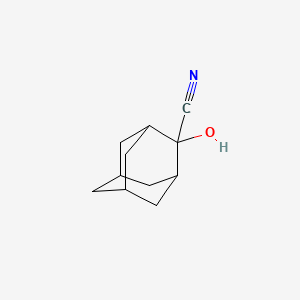

2-Hydroxyadamantane-2-carbonitrile

Übersicht

Beschreibung

2-Hydroxyadamantane-2-carbonitrile, also known as 2-Adamantanol, is a chemical compound with the empirical formula C10H16O . It is a tricyclic cage compound and is the smallest molecular representative of the diamond family . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The crystal structure and dynamic NMR experiments of the most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation .Chemical Reactions Analysis

The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions . The reaction proceeded in good yield, the regioselectivity of the H-atom abstraction step was rather low, giving a 2:1 ratio of 3°:2° product in 77% yield .Physical And Chemical Properties Analysis

2-Hydroxyadamantane-2-carbonitrile is a solid with a molecular weight of 152.23 . Its melting point is between 258-262 °C .Wissenschaftliche Forschungsanwendungen

Hydrolysis and Chemical Transformations

2-Hydroxyadamantane-2-carbonitrile has been a subject of study in chemical reactions like hydrolysis. Research by Paventi, Chubb, and Edward (1987) explored the assisted hydrolysis of the nitrile group in 2-aminoadamantane-2-carbonitrile. They found that while direct hydrolysis with mineral acid or alkali was unsuccessful, treatment with benzaldehyde in alkaline solution facilitated the hydrolysis to the α-aminoamide. This study suggests potential for controlled chemical transformations involving 2-hydroxyadamantane-2-carbonitrile (Paventi, Chubb, & Edward, 1987).

Adamantane Derivatives in Drug Development

Vildagliptin, a compound structurally similar to 2-hydroxyadamantane-2-carbonitrile, has been identified as a potent dipeptidyl-peptidase IV inhibitor. Brandt et al. (2005) reported its use in the treatment of Type 2 diabetes, highlighting the role of adamantane derivatives in drug development. Their research provides insights into the kinetics of binding, type of inhibition, and selectivity of this compound, which could be relevant for the development of new drugs based on the 2-hydroxyadamantane structure (Brandt et al., 2005).

Structural and Vibrational Analysis

In the field of structural chemistry, Marquez et al. (2015) conducted a study on cyanopyridine derivatives, closely related to 2-hydroxyadamantane-2-carbonitrile. They used Density Functional Theory (DFT) calculations to understand the structural and vibrational properties of these compounds. This research is crucial for comprehending the fundamental properties of molecules like 2-hydroxyadamantane-2-carbonitrile and their potential applications (Marquez et al., 2015).

Catalysis and Synthesis

In catalysis and synthesis, Vafajoo et al. (2014) described a method involving 2-hydroxyadamantane-2-carbonitrile derivatives for the synthesis of 2-amino-4,5-dihydropyrano chromene-3-carbonitrile derivatives. This work demonstrates the versatility of adamantane derivatives in catalytic reactions, paving the way for novel synthetic methods involving 2-hydroxyadamantane-2-carbonitrile (Vafajoo et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

The synthesis of substituted adamantanes and substituted higher diamondoids is a current course of research adopted by many research groups around the world . The main reason for this state of affairs is the documented biological activity of many derivatives of this compound . It is also very important that the introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity .

Eigenschaften

IUPAC Name |

2-hydroxyadamantane-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBALRAGKNVJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230702 | |

| Record name | 2-Hydroxytricyclo[3.3.1.13,7]decane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24779-92-8 | |

| Record name | 2-Hydroxytricyclo[3.3.1.13,7]decane-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24779-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxytricyclo[3.3.1.13,7]decane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methoxyphenyl)-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]acetamide](/img/structure/B3254989.png)

![5-amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3254994.png)

![(4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one](/img/structure/B3255009.png)